1-Methoxy-4,4-dimethylpentan-2-one
Description
Contextualization of Alkyl-Methoxy-Ketones within Modern Organic Synthesis
Alkyl-methoxy-ketones represent a valuable class of organic compounds, serving as versatile building blocks and intermediates in the synthesis of more complex molecules. The presence of both a ketone carbonyl group and an ether functionality provides multiple reactive sites, allowing for a diverse range of chemical transformations. The ketone moiety can undergo nucleophilic addition, alpha-functionalization, and reduction, while the methoxy (B1213986) group can influence the molecule's electronic properties and steric environment.
In contemporary organic synthesis, ketones are fundamental precursors for a vast array of products, including pharmaceuticals, agrochemicals, and materials. bldpharm.com The introduction of a methoxy group alpha to the carbonyl, as seen in the target molecule, can modulate the reactivity of the ketone and introduce a potential site for cleavage or rearrangement, thereby expanding its synthetic utility.
Scope and Significance of Investigating "1-Methoxy-4,4-dimethylpentan-2-one" in Academic Research
A thorough review of publicly accessible scientific databases and patent literature reveals a notable scarcity of research focused specifically on this compound. The compound is primarily listed in the catalogs of chemical suppliers as a research chemical, bearing the CAS number 1314923-03-9.
The significance of investigating this particular molecule lies in its unique structural features: a methoxy group on the alpha-carbon of a ketone, and a bulky neopentyl group (4,4-dimethylpentyl) adjacent to the carbonyl. This combination suggests potential for stereoselective reactions, where the sterically demanding neopentyl group could direct the approach of reagents. Furthermore, the methoxy group could act as a directing group or a synthetic handle in more complex transformations. However, without dedicated studies, its specific role and potential advantages over other ketones remain speculative.
Overview of Current Research Trajectories in Related Chemical Spaces
Novel Catalytic Methods: The development of new catalysts for the efficient and selective synthesis of complex ketones from simple precursors is a major focus. This includes metal-catalyzed cross-coupling reactions and organocatalytic approaches.
C-H Activation: Direct functionalization of C-H bonds adjacent to carbonyl groups is a powerful strategy for streamlining synthetic routes. Research in this area could one day be applied to molecules like this compound to introduce new functional groups.
Photoredox Catalysis: The use of light to drive chemical reactions has opened up new avenues for ketone synthesis and modification under mild conditions.
The future elucidation of the chemical behavior of this compound will likely emerge from these broader advancements in synthetic methodology.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4,4-dimethylpentan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-8(2,3)5-7(9)6-10-4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJACIKKZBVSNPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methoxy 4,4 Dimethylpentan 2 One and Analogues
Retrosynthetic Analysis and Strategic Disconnections for α-Alkoxy Ketones
Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. slideshare.net For α-alkoxy ketones, this process involves identifying key bonds that can be disconnected based on known and reliable chemical reactions.
Functional Group Interconversion (FGI) is the process of converting one functional group into another, a cornerstone of retrosynthetic analysis. ic.ac.uk This strategy is crucial for managing the reactivity of different parts of a molecule during a synthesis. For instance, a ketone might be temporarily converted to a less reactive group, such as an acetal, to prevent it from reacting while another part of the molecule is being modified. ic.ac.uk
Key FGI strategies relevant to α-alkoxy ketone synthesis include:
Oxidation/Reduction: An alcohol can be oxidized to a ketone, and a ketone can be reduced to an alcohol. This allows the chemist to install the ketone functionality at a specific step in the synthesis. ic.ac.uk For example, an α-methoxy alcohol is a direct precursor to an α-methoxy ketone via oxidation.
Protecting Groups: To perform a reaction on one functional group in the presence of another, more reactive one, the more reactive group can be "protected." For ketones and aldehydes, common protecting groups include acetals, which are stable under basic and nucleophilic conditions but can be easily removed with acid. ic.ac.uk
Activation: A functional group can be converted into a more reactive one to facilitate a desired reaction. For example, an alcohol can be converted to a tosylate to make it a good leaving group for a substitution reaction.
| Initial Group | Target Group | Type of Reaction | Common Reagents |
|---|---|---|---|
| Secondary Alcohol | Ketone | Oxidation | PCC, Chromic Acid (H₂CrO₄), Swern Oxidation |
| Ketone | Secondary Alcohol | Reduction | NaBH₄, LiAlH₄ |
| Alkene | Ketone | Oxidative Cleavage | O₃ (Ozonolysis) followed by workup |
| Alkyne | Ketone | Hydration | H₂O, H₂SO₄, HgSO₄ |
| Ketone | Acetal | Protection | Diol, Acid Catalyst (e.g., TsOH) |
The disconnection approach involves breaking bonds in the target molecule to identify simpler precursors, known as synthons. scribd.com For an α-alkoxy ketone like 1-methoxy-4,4-dimethylpentan-2-one, two primary disconnection strategies are considered.
Disconnection of the Cα-Cβ Bond: This involves breaking the carbon-carbon bond adjacent to the carbonyl group. In the case of this compound, this is the bond between the carbonyl carbon (C2) and the methylene (B1212753) carbon (C1). This disconnection leads to two synthons: an acyl cation synthon and a methoxymethyl anion synthon. The chemical equivalents for these synthons would be an acid chloride (or ester) and a methoxymethyl organometallic reagent, respectively.
Disconnection of the Cα-O Bond: This strategy involves cleaving the ether linkage at the α-position. This leads to an enolate synthon (or its equivalent) and a methoxy (B1213986) cation synthon. A more practical approach based on this disconnection involves starting with an α-haloketone and reacting it with a methoxide (B1231860) source. This is one of the most common and direct methods for synthesizing α-alkoxy ketones. lkouniv.ac.in
A third strategy involves disconnecting the bond between the carbonyl carbon and the adjacent alkyl group (the C2-C3 bond). This would lead to an α-methoxyacyl synthon and a neopentyl anion synthon, which could be derived from a neopentyl Grignard reagent.
Targeted Synthetic Routes for this compound
Based on the retrosynthetic analysis, several practical synthetic routes can be designed to specifically target this compound.
A sophisticated method for preparing α-alkoxy ketones involves the alkylation of α-alkoxyketimines. researchgate.net This approach offers control over the position of alkylation.
The general steps are as follows:
Imine Formation: An α-alkoxyacetone (e.g., methoxyacetone) is condensed with a primary amine (e.g., isopropylamine) to form the corresponding N-alkoxyketimine.
Deprotonation: The ketimine is treated with a strong base, such as lithium diisopropylamide (LDA), to generate a 1-azaallylic anion.
Alkylation: The anion is then reacted with an alkyl halide. To synthesize the target molecule, the required alkyl halide would be neopentyl bromide or iodide.
Hydrolysis: The resulting alkylated ketimine is hydrolyzed, typically with aqueous acid, to yield the final α-alkoxy ketone, this compound. researchgate.net
Another logical approach is to form the ketone functionality from a precursor through oxidation. This method relies on the availability of the corresponding α-methoxy alcohol.
Oxidation of a Secondary Alcohol: The direct precursor, 1-methoxy-4,4-dimethylpentan-2-ol, can be oxidized to the target ketone. A variety of oxidizing agents can accomplish this transformation, including chromium-based reagents (like PCC or Jones reagent) and milder, more modern methods like Swern or Dess-Martin periodinane oxidation.
Oxidation of a Methyl Ether: A more recent method allows for the direct conversion of secondary methyl ethers into ketones. acs.org For example, a precursor like 1,2-dimethoxy-4,4-dimethylpentane could potentially be selectively oxidized at the C2 position using reagents like calcium hypochlorite (B82951) in aqueous acetonitrile. acs.org
From a Methoxime: The ketone functionality can be regenerated from a methoxime derivative. Methoximes can be prepared from the corresponding ketone or aldehyde and serve as directing groups in other transformations. nih.govnih.gov Their subsequent cleavage back to the ketone, for instance using photoexcited nitroarenes, provides another pathway to the final product. nih.govnih.gov
| Precursor | Reaction Type | Key Reagents | Reference |
|---|---|---|---|
| 1-Methoxy-4,4-dimethylpentan-2-ol | Alcohol Oxidation | PCC, DMP, Swern Oxidation | youtube.com |
| 1,2-Dimethoxy-4,4-dimethylpentane | Methyl Ether Oxidation | Ca(OCl)₂, Acetic Acid | acs.org |
| This compound Methoxime | Oxime Cleavage | Photoexcited Nitroarenes | nih.govnih.gov |
These strategies focus on introducing the methoxy group onto a pre-existing ketone or ketone precursor.
Substitution on α-Haloketones: A widely used method is the nucleophilic substitution (SN2) reaction between an α-haloketone and a methoxide source. The synthesis would start with the α-bromination or α-chlorination of 4,4-dimethylpentan-2-one to form 1-bromo-4,4-dimethylpentan-2-one. This intermediate is then treated with sodium methoxide in methanol (B129727) to displace the halide and form the desired product. The primary halide makes this a favorable SN2 reaction. nih.gov
Electrochemical Methoxylation: A modern, environmentally friendly approach involves the electrochemical methoxylation of enol acetates. organic-chemistry.org The synthesis would proceed as follows:
4,4-dimethylpentan-2-one is converted to its enol acetate (B1210297).
The enol acetate undergoes an electrochemical reaction in methanol (MeOH), which acts as the methoxy radical source. organic-chemistry.org
This process, often performed under mild electrolysis conditions, yields the α-methoxylated ketone. This method avoids harsh reagents and metal catalysts. organic-chemistry.org
Novel Catalyst Systems in Methoxy-Ketone Synthesis
The development of innovative catalyst systems has revolutionized the synthesis of methoxy-ketones, offering improved efficiency, selectivity, and milder reaction conditions compared to traditional methods. These catalysts are broadly categorized into transition metal-based systems and organocatalysts.
Transition Metal Catalysis for Carbon-Oxygen Bond Formation
Transition metal catalysis plays a pivotal role in the formation of the crucial carbon-oxygen bond in methoxy-ketones. These methods often provide high levels of atom economy and can be tailored for specific substrates. nih.gov For instance, transition metal-catalyzed cross-coupling reactions are powerful tools for constructing C-O bonds. umn.edu
One notable approach involves the rhodium-catalyzed activation of C-C bonds in secondary benzyl (B1604629) alcohols, which proceeds via β-carbon elimination of a rhodium alcoholate intermediate. nih.gov While this specific example focuses on C-C bond activation, the underlying principles of transition metal catalysis are broadly applicable to C-O bond formation. Challenges in this area include achieving selectivity in bond activation and preventing undesirable side reactions like decarbonylation. umn.edu
Recent advancements have also highlighted the use of transition metal-catalyzed α-alkylation of carbonyl compounds, which, while primarily focused on C-C bond formation, demonstrates the versatility of these catalysts in manipulating the α-position of ketones. mdpi.com The development of photoredox catalytic systems further expands the toolkit for such transformations. mdpi.com
Table 1: Examples of Transition Metal-Catalyzed Reactions Relevant to Ketone Synthesis
| Catalyst System | Reaction Type | Substrates | Key Features |
| Rhodium complexes | C-C bond activation/functionalization | Secondary benzyl alcohols | Achieves C-C bond formation through β-carbon elimination. nih.gov |
| Palladium complexes | α-Alkylation | Aldehydes, Ketones | Atom-economic reaction under milder conditions. mdpi.com |
| Gold/Silver complexes | Tandem rsc.orgrsc.org-sigmatropic rearrangement/Myers-Saito cyclization | Propargyl esters | Forms aromatic ketones through in situ generation of enyne allenes. pkusz.edu.cn |
Organocatalytic Applications in Asymmetric Methoxy-Ketone Synthesis
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of ketones, offering a metal-free alternative to traditional methods. mdpi.com Proline and its derivatives are particularly effective organocatalysts for a variety of transformations. clockss.org
For instance, proline-catalyzed asymmetric cross-aldol reactions of α-keto phosphonates with ketones provide access to optically active tertiary α-hydroxy phosphonates with high enantiomeric purity. nih.gov While not a direct synthesis of methoxy-ketones, this methodology highlights the potential of organocatalysis in creating chiral centers adjacent to a carbonyl group. The reaction of methoxyacetone (B41198) has been shown to proceed, yielding a regioselective product with good enantioselectivity. nih.gov
Furthermore, organocatalytic α-amination of ketones using catalysts like L-proline or primary amines derived from cinchona alkaloids allows for the introduction of a nitrogen-containing group at the α-position with high enantioselectivity. nih.gov This demonstrates the capability of organocatalysts to control stereochemistry in the functionalization of ketones.
Table 2: Organocatalytic Asymmetric Reactions on Ketones
| Catalyst | Reaction Type | Substrates | Enantiomeric Excess (ee) |
| L-proline | Cross-aldol reaction | α-Keto phosphonates and ketones (including methoxyacetone) | Up to 99% nih.gov |
| L-proline | α-Amination | Aliphatic ketones | Excellent enantioselectivities nih.gov |
| 9-Amino-9-deoxyepicinchonine (ADC) | α-Amination | Aromatic ketones | Excellent enantioselectivities nih.gov |
Green Chemistry Principles in the Preparation of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Key considerations include maximizing atom economy and minimizing waste through careful solvent selection and reaction design.
Atom Economy and Reaction Efficiency Optimization
Atom economy, a concept developed by Barry Trost, is a measure of how efficiently all reactant atoms are incorporated into the desired product. wikipedia.orgnih.gov Reactions with high atom economy, such as addition and isomerization reactions, are inherently more sustainable as they generate minimal waste. jk-sci.comrsc.org
In the context of ketone synthesis, isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds is an excellent example of an atom-economical reaction. jk-sci.com While traditional syntheses often involve multiple steps and stoichiometric reagents, catalytic isomerization offers a more direct and efficient route. nih.gov The goal is to design synthetic pathways that maximize the incorporation of starting material atoms into the final this compound structure.
Improving reaction efficiency also involves the use of catalysts to enable reactions to proceed under milder conditions, thereby reducing energy consumption. jk-sci.com Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and recycled, further minimizing waste. rsc.org
Solvent Selection and Waste Minimization Strategies
Solvents constitute a significant portion of the waste generated in chemical processes. whiterose.ac.uk Therefore, the selection of environmentally friendly solvents is a cornerstone of green chemistry. numberanalytics.com The ideal green solvent is non-toxic, derived from renewable resources, and easily recyclable. neuroquantology.com
Water is an excellent green solvent due to its abundance, non-toxicity, and non-flammability. neuroquantology.com Other green solvent alternatives include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), as well as ionic liquids and deep eutectic solvents. neuroquantology.comwiley.com When selecting a solvent for the synthesis of this compound, factors such as reactant and product solubility, reaction temperature, and the potential for solvent recovery and reuse must be considered. dtu.dk
Waste minimization strategies extend beyond solvent choice to include the use of catalytic rather than stoichiometric reagents and the design of one-pot or tandem reactions to reduce the number of purification steps. pkusz.edu.cnnih.gov
Table 3: Comparison of Green and Traditional Solvents
| Solvent Class | Examples | Green Chemistry Considerations |
| Traditional Solvents | Benzene (B151609), Chloroform, Diethyl ether | Often toxic, carcinogenic, or environmentally persistent. whiterose.ac.uk |
| Green Solvents | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF) | Generally lower toxicity, biodegradable, and derived from renewable resources. neuroquantology.comwiley.com |
| Alternative Solvents | Ionic Liquids, Deep Eutectic Solvents | Low volatility, tunable properties, but cost and potential toxicity can be concerns. neuroquantology.com |
Stereoselective Synthesis of Chiral Derivatives of this compound
The development of methods for the stereoselective synthesis of chiral derivatives of this compound is of significant interest, as chirality often dictates the biological activity of molecules. Both transition metal catalysis and organocatalysis offer powerful platforms for achieving high levels of enantioselectivity.
Asymmetric synthesis of ketones can be achieved through various catalytic methods. For example, cooperative bimetallic radical catalysis has been shown to be effective for the asymmetric hydrogen-atom transfer reactions of methyl ketones, yielding products with high enantioselectivity. acs.org This approach could potentially be adapted for the synthesis of chiral derivatives of this compound.
Organocatalysis, as discussed in section 2.3.2, provides a robust metal-free approach to asymmetric synthesis. The use of chiral catalysts like proline and its derivatives in aldol (B89426) and amination reactions of ketones demonstrates the high degree of stereocontrol that can be achieved. nih.govnih.gov For instance, the enantioselective α-amination of ketones can introduce a chiral center adjacent to the carbonyl group with excellent enantiomeric excess. nih.gov
The synthesis of optically active α-hydroxy phosphonates through proline-catalyzed cross-aldol reactions further illustrates the power of organocatalysis in creating chiral centers. nih.gov These methods provide a foundation for the development of stereoselective routes to chiral analogs of this compound, where the stereochemistry can be precisely controlled by the choice of catalyst and reaction conditions.
Use of Chiral Auxiliaries and Catalysts
The introduction of chirality into molecules is a cornerstone of modern synthetic chemistry, and the use of chiral auxiliaries represents a classical and effective strategy. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed for potential recycling. sigmaaldrich.com This approach has been widely applied to the synthesis of chiral carbonyl compounds.
For the synthesis of α-substituted ketones, chiral auxiliaries such as oxazolidinones and pseudoephedrine amides are commonly employed. wikipedia.org In the context of preparing analogues of this compound, a strategy could involve the alkylation of an enolate derived from a larger ketone precursor attached to a chiral auxiliary. For instance, an acyl derivative of a chiral oxazolidinone can undergo diastereoselective enolization and subsequent alkylation. The stereochemical course of the alkylation is guided by the steric hindrance of the auxiliary, leading to the preferential formation of one diastereomer.
Catalysis offers a more atom-economical approach to asymmetric synthesis. Both metal-based and biological catalysts have been developed for the synthesis of chiral α-hydroxy and α-alkoxy ketones. Molybdenum(VI) dichloride dioxide (MoO₂Cl₂) has been shown to catalyze the transformation of epoxides into α-alkoxy ketones. organic-chemistry.org Furthermore, biocatalysis, utilizing enzymes such as thiamine (B1217682) diphosphate-dependent lyases or oxidoreductases, provides a powerful means to produce enantiopure α-hydroxy ketones, which can then be alkylated to the corresponding α-alkoxy ketones. acs.org These enzymatic processes often occur with high enantiomeric excess (ee) and under mild reaction conditions. acs.org
| Catalyst/Auxiliary | Reaction Type | Substrate Type | Product Type | Selectivity | Reference |
| Chiral Oxazolidinone | Asymmetric Alkylation | Acyl Oxazolidinone | α-Alkylated Ketone | High dr | wikipedia.org |
| Pseudoephedrine | Asymmetric Alkylation | Carboxylic Acid Amide | α-Alkylated Ketone | High dr | wikipedia.org |
| MoO₂Cl₂ | Epoxide Rearrangement | Epoxides | α-Alkoxy Ketones | N/A | organic-chemistry.org |
| ThDP-dependent lyases | Carboligation | Aldehydes | α-Hydroxy Ketones | up to >99% ee | acs.org |
| (S)-2-(triphenylmethyl)pyrrolidine | Asymmetric α-benzoyloxylation | Aldehydes | α-Benzoyloxyaldehydes | Optically active | organic-chemistry.org |
| Copper(II) triflate | Acetal Reaction | (Trimethylsilyloxy)acrylic esters and acetals | γ-Alkoxy-α-keto esters | Good to excellent yields | researchgate.net |
Diastereoselective and Enantioselective Approaches
Achieving high levels of diastereoselectivity and enantioselectivity is paramount in the synthesis of complex molecules. For α-alkoxy ketones, several strategies have been developed to control the stereochemistry at the α- and potentially β-positions.
Diastereoselective methods often rely on substrate control, where existing stereocenters in the molecule direct the formation of new ones. An example is the aldol–Tishchenko reaction of α-oxy ketones, which can proceed with high diastereoselectivity to form 1,2,3-triol derivatives. thieme-connect.com The stereocontrol is attributed to stereoelectronic effects in the reaction intermediate. thieme-connect.com While this produces a more complex product, it highlights a pathway where the stereochemistry of an α-oxy ketone directs subsequent transformations.
Enantioselective approaches aim to create a single enantiomer from a prochiral starting material. This is frequently achieved using a chiral catalyst that interacts with the substrate to favor one enantiomeric pathway over the other. For instance, the enantioselective α-hydroxylation of ketones can be accomplished using chiral oxaziridines, such as (camphorsulfonyl)oxaziridine, which oxidize ketone enolates with good to excellent enantioselectivity. organic-chemistry.org The resulting α-hydroxy ketone can then be O-alkylated to furnish the desired α-alkoxy ketone.
Another powerful enantioselective method is the catalytic reductive coupling of alkynes and aldehydes, which can produce allylic alcohols with high enantiomeric excess. organic-chemistry.org Subsequent ozonolysis of the allylic alcohol can then yield the corresponding enantiopure α-hydroxy ketone. organic-chemistry.org More recently, copper-catalyzed enantioselective 1,2-dicarbofunctionalization of alkenes has been developed for the synthesis of β-cyanoketones with high enantioselectivity, showcasing the advances in creating chiral ketones through catalytic methods. acs.org
| Method | Catalyst/Reagent | Substrate | Product | Selectivity | Reference |
| Aldol–Tishchenko Reaction | Lithium base, paraformaldehyde | α-Oxy Ketones | 1,2,3-Triol Derivatives | High dr | thieme-connect.com |
| Asymmetric Hydroxylation | (Camphorsulfonyl)oxaziridine | Ketone Enolates | α-Hydroxy Ketones | Good to excellent ee | organic-chemistry.org |
| Reductive Coupling/Ozonolysis | Chiral Nickel or Cobalt Catalyst | Alkynes and Aldehydes | α-Hydroxy Ketones | up to 96% ee | organic-chemistry.org |
| Asymmetric Dihydroxylation/Oxidation | OsO₄/Chiral Ligand, RuCl₃/Oxone | Alkenes | α-Hydroxy Ketones | Enantiopure | organic-chemistry.org |
| Vinylogous Mannich Reaction | Chiral Silver Complex | α-Ketoimine Esters | N-substituted quaternary α-amino acids | up to >98:2 dr, 94% ee | nih.gov |
| Bioreduction | Alcohol Dehydrogenases (ADH) | α-Diazo-β-keto Esters | α-Diazo-β-hydroxy Esters | High ee | mdpi.com |
Reaction Mechanisms and Advanced Reactivity Studies of 1 Methoxy 4,4 Dimethylpentan 2 One
Mechanistic Investigations of Nucleophilic and Electrophilic Reactions at the Ketone Carbonyl
The carbonyl group is a primary site of reactivity in 1-Methoxy-4,4-dimethylpentan-2-one. Aldehydes and ketones are known to undergo nucleophilic addition reactions, where a nucleophile attacks the electrophilic carbon atom of the polar carbonyl group. ncert.nic.in This process involves a change in hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral intermediate. ncert.nic.in
The presence of two bulky gem-dimethyl groups on the carbon atom adjacent to the carbonyl in this compound significantly influences its reactivity. In general, ketones are less reactive than aldehydes in nucleophilic addition reactions due to steric and electronic factors. ncert.nic.in The two large substituents in ketones hinder the approach of a nucleophile to the carbonyl carbon. ncert.nic.in In the case of this compound, the tert-butyl-like gem-dimethyl group imposes considerable steric hindrance, making the carbonyl carbon less accessible to nucleophiles. This steric bulk can be expected to decrease the rates of nucleophilic attack compared to less substituted ketones.
The methoxy (B1213986) group at the α-position introduces both inductive and resonance effects that modulate the reactivity of the carbonyl group. The oxygen atom of the methoxy group is more electronegative than carbon, leading to an electron-withdrawing inductive effect (–I effect). stackexchange.com This effect increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.
The methoxy group is known to be a feature in many drug molecules, where it can influence ligand-target binding and other properties. nih.gov Its electronic effects can be finely tuned, making it a valuable substituent in medicinal chemistry. nih.gov
Rearrangement Reactions and Their Driving Forces
Under certain conditions, this compound can undergo rearrangement reactions, driven by the formation of more stable intermediates or products.
Ketones and aldehydes with at least one α-hydrogen are capable of undergoing enolization to form enols or enolates. ncert.nic.inmasterorganicchemistry.com The α-hydrogens of carbonyl compounds are acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate ion. ncert.nic.in this compound has α-hydrogens on the methoxy-substituted carbon, allowing for the formation of an enolate.
The formation of an enolate is a key step in many reactions, including halogenation and alkylation. youtube.com The reactivity of the enolate is influenced by the substituents. The methoxy group, with its inductive and resonance effects, will modulate the stability and nucleophilicity of the enolate of this compound. The use of a sterically hindered base like lithium diisopropylamide (LDA) is often employed to control the regioselectivity of enolate formation in unsymmetrical ketones. youtube.com
Radical Chemistry Involving this compound
The photochemistry of ketones often involves the formation of radical intermediates. wikipedia.org Upon absorption of light, a ketone can be excited to a singlet or triplet state, which can then undergo α-cleavage (Norrish Type I reaction) or intramolecular hydrogen abstraction (Norrish Type II reaction). wikipedia.orgchem-station.com
The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl carbon and an α-carbon, forming two radical fragments. wikipedia.org For this compound, this could lead to the formation of a methoxymethyl radical and a pivaloyl radical. The stability of the resulting radicals often dictates the preferred cleavage pathway. kvmwai.edu.in These radicals can then undergo secondary reactions such as recombination, decarbonylation, or hydrogen abstraction. youtube.com
The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. wikipedia.org Subsequent reactions of this biradical can lead to cyclization or fragmentation. wikipedia.org While this compound does not possess a γ-hydrogen on the pentyl chain, the possibility of other radical pathways under photochemical conditions cannot be excluded. The study of radical reactions of similar compounds, such as 2,4-dihydroxy-2,4-dimethylpentan-3-one, has been investigated using techniques like time-resolved CIDNP and optical spectroscopy. rsc.org
Photoinduced Radical Processes
Upon absorption of ultraviolet (UV) light, ketones like this compound can undergo a variety of photochemical reactions. The most prominent of these are the Norrish Type I and Type II reactions, which proceed through radical intermediates. wikipedia.orgslideshare.net
The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbonyl carbon bond. wikipedia.org For this compound, this can occur in two ways, leading to the formation of two different radical pairs:
Path A: Cleavage of the C1-C2 bond, yielding a methoxymethyl radical and a pivaloyl radical.
Path B: Cleavage of the C2-C3 bond, yielding a neopentyl radical and a methoxyacetyl radical.
The relative stability of the resulting radicals often dictates the preferred cleavage pathway. wikipedia.org The pivaloyl radical is known to be relatively stable, as is the neopentyl radical. The subsequent reactions of these radical pairs can include decarbonylation, recombination, and disproportionation, leading to a variety of final products. youtube.comyoutube.com For instance, the pivaloyl radical can lose carbon monoxide to form a tert-butyl radical.
The Norrish Type II reaction involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical. wikipedia.org In the case of this compound, the molecule does not possess any γ-hydrogens. The hydrogens on the tert-butyl group are at the δ-position, and the hydrogens on the methoxy group are too close. Therefore, a classical Norrish Type II reaction is not expected for this compound.
The presence of the α-methoxy group can influence the efficiency and pathways of these photoinduced processes. Electron-donating groups at the α-position can affect the energy levels of the excited states and the stability of the resulting radical intermediates.
Remote Radical Migration Pathways
While direct γ-hydrogen abstraction is not feasible, the possibility of remote radical migration exists, particularly in systems where initial radical formation can lead to subsequent intramolecular rearrangements. Following a Norrish Type I cleavage, it is conceivable that a radical center could migrate to a different position within the molecule through a series of bond cleavages and formations. However, for an acyclic and relatively simple molecule like this compound, such remote migrations are less common compared to cyclic or more complex systems. researchgate.net
More plausible is the potential for intramolecular hydrogen atom transfer (HAT) within the initially formed radical fragments, which could lead to rearranged products. For example, the methoxyacetyl radical formed in Path B could potentially undergo internal rearrangements, although this is less studied for this specific radical.
Heteroatom Reactivity: Methoxy Group Transformations
The methoxy group in this compound is a key functional group that can undergo its own set of transformations, either independently or in concert with reactions at the carbonyl center.
Cleavage and Interconversion Reactions of Ethers
The ether linkage of the methoxy group is generally stable but can be cleaved under specific conditions. organic-chemistry.org
Acid-Catalyzed Cleavage: Strong acids can protonate the ether oxygen, making the methyl group or the main carbon chain susceptible to nucleophilic attack, leading to cleavage. However, this often requires harsh conditions.
Radical-Mediated Cleavage: Radical reactions can also lead to the cleavage of methoxy groups. For instance, a radical center generated elsewhere in the molecule could, through an intramolecular process, lead to the abstraction of a hydrogen atom from the methoxy group, initiating a cleavage pathway. nih.govresearchgate.net
Interconversion of the methoxy group into other functional groups is a valuable synthetic transformation. For example, cleavage of the methyl ether could yield the corresponding α-hydroxy ketone, a versatile building block in organic synthesis.
Functionalization of the Methoxy Moiety
Direct functionalization of the methoxy group without cleaving the ether bond is challenging but can be achieved through radical-based approaches. This could involve the abstraction of a hydrogen atom from the methyl group to form a new radical center, which can then be trapped by various reagents. This would lead to the formation of derivatives with a functionalized methoxymethyl side chain.
Comparative Reactivity Analysis with Analogous Ketones and Ethers
To better understand the reactivity of this compound, it is useful to compare it with structurally similar ketones and ethers.
| Compound | Structural Feature | Expected Reactivity Difference from this compound |
| Pentan-2-one | No α-methoxy or tert-butyl group | Lacks the electronic influence of the methoxy group and the steric hindrance of the tert-butyl group. Norrish Type I cleavage would lead to less stable primary radicals. It can undergo Norrish Type II reaction. |
| Pinacolone (3,3-Dimethylbutan-2-one) | tert-Butyl group, no α-methoxy group | Shares the steric bulk of the tert-butyl group, which will influence the approach of nucleophiles and the stability of the pivaloyl radical in Norrish Type I cleavage. It will not have the electronic effects of the α-methoxy group. |
| 1-Methoxypropane | Methoxy group, no carbonyl group | Serves as a model for the reactivity of the ether functionality in the absence of the activating carbonyl group. Its cleavage would require more forcing conditions. |
| α-Methoxyacetone | α-Methoxy group, no tert-butyl group | Provides insight into the electronic effects of the α-methoxy group on the carbonyl reactivity without the significant steric hindrance. Norrish Type I cleavage pathways would be different due to the absence of the stabilizing tert-butyl group. |
The presence of the α-methoxy group in this compound is expected to influence the electrophilicity of the carbonyl carbon and the acidity of the α-protons compared to a simple ketone like pentan-2-one. ncert.nic.in Aldehydes and ketones with α-hydrogens can undergo enolization, but the presence of the methoxy group can affect the stability of the corresponding enol or enolate. ncert.nic.in
Compared to pinacolone, the additional methoxy group in this compound introduces an additional site for potential reactions and alters the electronic environment of the carbonyl group. The steric hindrance provided by the neopentyl group in both compounds will significantly impact the accessibility of the carbonyl carbon to nucleophiles, making them generally less reactive towards addition reactions than less hindered ketones. ncert.nic.in
Advanced Spectroscopic and Structural Elucidation of 1 Methoxy 4,4 Dimethylpentan 2 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. However, no experimental NMR data, including ¹H or ¹³C NMR spectra, for 1-Methoxy-4,4-dimethylpentan-2-one has been reported in the searched scientific literature.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To fully assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of multi-dimensional NMR experiments would be necessary. Techniques such as Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) would identify direct carbon-hydrogen correlations. Heteronuclear Multiple Bond Correlation (HMBC) is crucial for identifying longer-range (2-3 bond) carbon-hydrogen connectivities, which would be instrumental in confirming the placement of the methoxy (B1213986) and tert-butyl groups relative to the carbonyl group. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of different protons, aiding in conformational analysis. At present, no such experimental data is available for this compound.
Conformational Analysis via NMR Chemical Shifts and Coupling Constants
The chemical shifts of the carbon and hydrogen nuclei, along with the coupling constants between adjacent protons, are sensitive to the molecule's three-dimensional structure. A detailed analysis of these parameters could provide insights into the preferred conformation of the flexible acyclic backbone of this compound. However, without the foundational 1D and 2D NMR data, any conformational analysis remains purely theoretical.
Solvent Effects and Dynamic Processes on NMR Spectra
The choice of solvent can influence the chemical shifts in an NMR spectrum due to interactions between the solvent and the analyte. Studying these solvent effects can provide information about the solute's polarity and potential intermolecular interactions. Furthermore, variable-temperature NMR studies could reveal information about dynamic processes, such as bond rotations, that may be occurring on the NMR timescale. Currently, there are no published studies on these aspects for this compound.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Fingerprinting and Molecular Vibrations
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "fingerprint" of a molecule based on the vibrations of its chemical bonds.
For this compound, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for the C=O stretch of the ketone, C-O stretches of the ether and methoxy groups, and various C-H bending and stretching vibrations of the aliphatic and methyl groups. While a study on the isomer 4-methoxy-4-methyl-2-pentanone (B89442) exists, providing some comparative basis, specific experimental FT-IR and Raman data for this compound are not available.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. For this compound (C₈H₁₆O₂), the expected exact mass would be a key piece of data for its confirmation.
Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for ketones and ethers include alpha-cleavage and McLafferty rearrangements. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule. However, no experimental high-resolution mass spectrometry data or detailed fragmentation analysis for this compound has been published.
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. While obtaining a suitable single crystal of the liquid this compound itself might be challenging, the synthesis and crystallization of a solid derivative could provide invaluable structural data. There are currently no published X-ray crystal structures for this compound or any of its derivatives.
Theoretical and Computational Chemistry Studies of 1 Methoxy 4,4 Dimethylpentan 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems, such as atoms and molecules. It is widely used to predict various molecular properties and is a cornerstone of modern computational chemistry. For a compound like 1-methoxy-4,4-dimethylpentan-2-one, DFT calculations would provide significant insights into its stability, reactivity, and electronic characteristics.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)
Frontier Molecular Orbital (FMO) theory is a fundamental concept in the study of chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, the HOMO would likely be localized around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, which have lone pairs of electrons. The LUMO, on the other hand, would be expected to be centered on the electrophilic carbon atom of the carbonyl group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized. nih.gov While no specific HOMO-LUMO gap data exists for this compound, a hypothetical DFT study would calculate these energy levels and the resulting gap, which would be crucial for predicting its behavior in chemical reactions.
Reaction Pathway Elucidation and Transition State Characterization
DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, which allows for the elucidation of reaction pathways and the characterization of transition states. For this compound, one could study various reactions, such as nucleophilic addition to the carbonyl group or enolate formation.
By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state, being a maximum on the reaction coordinate, is of particular interest as its energy determines the activation energy of the reaction. Identifying the geometry and vibrational frequencies of the transition state confirms the pathway and provides a deeper understanding of the reaction mechanism at a molecular level.
Electronic Effects of Substituents on Molecular Properties
The structure of this compound includes a methoxy group (-OCH3) and a neopentyl group (-CH2C(CH3)3) attached to the carbonyl group. DFT can be used to analyze the electronic effects of these substituents on the properties of the molecule.
The methoxy group, being electron-donating by resonance and electron-withdrawing by induction, and the bulky neopentyl group will influence the electron density distribution across the molecule. DFT calculations can quantify these effects by calculating atomic charges, dipole moments, and molecular electrostatic potential (MEP) maps. The MEP, for instance, would visually indicate the electron-rich (negative potential, likely around the oxygen atoms) and electron-poor (positive potential, around the carbonyl carbon and acidic protons) regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Solvation Behavior
While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nist.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles change.
For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule has several rotatable bonds, and different conformations will have different energies and properties. MD simulations can sample these different conformations, identifying the most stable (lowest energy) structures and the energy barriers between them. nist.gov
Furthermore, MD simulations can provide detailed insights into the solvation behavior of this compound in various solvents. By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can study the solute-solvent interactions, the structure of the solvation shell, and calculate properties like the free energy of solvation.
Quantum Mechanical Calculations for Thermochemical Properties
Quantum mechanical methods, including DFT, can be used to accurately calculate the thermochemical properties of molecules. These properties are essential for understanding and predicting the thermodynamics of chemical reactions.
Enthalpies of Formation and Reaction Energies
The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. Highly accurate quantum mechanical methods, such as G3 or G4 theory, can predict enthalpies of formation with chemical accuracy (typically within 1-2 kcal/mol).
For this compound, a calculated enthalpy of formation would be a fundamental piece of thermodynamic data. From the enthalpies of formation of reactants and products, the enthalpy of any reaction involving this compound can be calculated (ΔHrxn = ΣΔHf°(products) - ΣΔHf°(reactants)). This allows for the prediction of whether a reaction will be exothermic or endothermic without performing the actual experiment. While experimental data for similar compounds exists, no specific calculated values for this compound are currently available in the literature.
Application of Group Additivity Value (GAV) Methodologies
Group Additivity Value (GAV) methodologies are a cornerstone of thermochemical property estimation. This approach is founded on the principle that the properties of a larger molecule can be approximated by summing the contributions of its constituent functional groups. These methods are particularly valuable for predicting properties like enthalpy of formation, entropy, and heat capacity for compounds that have not been experimentally characterized.
For this compound, a GAV approach would involve dissecting the molecule into its fundamental groups. The structure consists of a methoxy group (-OCH₃), a carbonyl group (C=O), a methylene (B1212753) group (-CH₂-), and a tert-butyl group (-C(CH₃)₃). Each of these groups has a pre-determined value for various thermochemical properties, derived from experimental data of a large set of reference compounds.
The standard enthalpy of formation (ΔHf°), for instance, could be estimated using the following general equation:
ΔHf°(molecule) = Σ (GAV for each group) + corrections for non-nearest neighbor interactions
A study on fluorinated aldehydes demonstrated the development of thermochemical properties for various fluorinated carbon groups, highlighting the necessity of accounting for non-next nearest neighbor interactions, which can significantly impact the accuracy of the predictions, especially in complex molecules. nih.gov While this study focused on aldehydes, the principles of developing group values and correction terms are directly applicable to ketones like this compound. nih.gov
Table 1: Hypothetical Group Additivity Breakdown for this compound
| Group | Description |
| C-(H₃)(C) | Carbon atom bonded to three hydrogens and one carbon |
| C-(O)(C) | Carbon atom in the methoxy group bonded to oxygen and another carbon |
| O-(C)(C) | Oxygen atom in the ether linkage |
| C-(C)(C=O)(H₂) | Methylene carbon adjacent to the carbonyl group |
| C=O-(C)₂ | Ketone carbonyl group |
| C-(C)₄ | Quaternary carbon of the tert-butyl group |
| C-(H₃)(C) | Three methyl groups of the tert-butyl group |
This table represents a hypothetical breakdown for illustrative purposes, as specific GAV values would need to be sourced from comprehensive thermochemical databases.
Computational Prediction of Spectroscopic Parameters
Computational quantum chemistry methods, such as Density Functional Theory (DFT), are instrumental in predicting various spectroscopic parameters. These predictions are invaluable for interpreting experimental spectra and for the structural elucidation of new compounds.
NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. Computational methods can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a useful degree of accuracy. bohrium.com The process typically involves:
Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR parameters are a Boltzmann-weighted average of the parameters of the individual conformers.
Geometry Optimization: Optimizing the geometry of each conformer using a selected level of theory (e.g., B3LYP/6-31G(d)).
NMR Calculation: Calculating the magnetic shielding tensors for each nucleus at a higher level of theory (e.g., WP04/6-311++G(2d,p) with a solvent model). github.io
Data Analysis: Averaging the results based on the conformational populations and applying a linear correction to obtain the final predicted chemical shifts. github.io
For this compound, we would expect distinct signals for the methoxy protons, the methylene protons adjacent to the carbonyl, and the protons of the tert-butyl group. libretexts.orgorgchemboulder.com The deshielding effect of the carbonyl group would cause the adjacent methylene protons to appear at a lower field (higher ppm) compared to typical alkyl protons. libretexts.orgorgchemboulder.com Similarly, the methoxy protons would have a characteristic chemical shift.
Table 2: Predicted vs. Typical Experimental ¹H NMR Chemical Shift Ranges for Ketones
| Proton Environment in this compound | Typical Experimental Range (ppm) libretexts.orgorgchemboulder.com | Notes on Computational Prediction |
| -C(CH₃)₃ | 0.9 - 1.2 | The high symmetry of the tert-butyl group simplifies prediction. |
| -CH₂-C=O | 2.0 - 2.5 | Subject to deshielding by the carbonyl group. Accurate prediction depends on the correct modeling of the local electronic environment. |
| -OCH₃ | 3.2 - 3.8 | Influenced by the electronegativity of the oxygen atom. |
These are general ranges, and specific computational predictions would provide more precise values.
Vibrational Frequency Calculations
The calculation of harmonic vibrational frequencies is a standard output of many quantum chemistry software packages. entos.ai These calculations are crucial for:
Confirming that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies).
Predicting the positions of absorption bands in IR and Raman spectra.
Calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy. entos.ai
For this compound, a key feature in the calculated IR spectrum would be the strong absorption band corresponding to the C=O stretching vibration, typically found in the range of 1700-1725 cm⁻¹ for aliphatic ketones. libretexts.org The C-O stretching vibrations of the ether linkage would also be present at lower frequencies. While harmonic frequency calculations are a good starting point, for more accurate results, scaling factors are often applied, or more computationally expensive anharmonic calculations are performed. researchgate.net
Table 3: Characteristic Calculated Vibrational Frequencies for Ketones
| Vibrational Mode | Typical Calculated Harmonic Frequency Range (cm⁻¹) | Expected Intensity |
| C=O Stretch | 1700 - 1750 | Strong |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium to Strong |
| C-O Stretch (Ether) | 1050 - 1150 | Medium to Strong |
| CH₂ Bend | 1450 - 1470 | Medium |
These ranges are based on typical values for similar functional groups.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling (focus on chemical properties, not biological)
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their physicochemical properties. acs.org These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to develop a mathematical equation that relates the descriptors to the property of interest. researchgate.netiupac.org
While no specific QSPR models for this compound were found, QSPR studies on ketones have been performed. For example, a QSPR model was developed to predict the acidity (pKa) of a series of ketones. researchgate.netscirp.org Such a model could, in principle, be used to estimate the acidity of the α-protons in this compound.
To develop a QSPR model for a property of this compound, such as its boiling point or retention time in chromatography, one would need a dataset of related compounds with experimentally determined values for that property. Molecular descriptors for each compound, including this compound, would be calculated. These descriptors can be categorized as:
Topological: Based on the 2D representation of the molecule.
Geometrical: Related to the 3D structure of the molecule.
Electronic: Describing the electronic properties, such as charge distribution and polarizability.
Quantum Chemical: Derived from quantum mechanical calculations.
A QSPR study on substituted benzaldehydes demonstrated that models based on calculated descriptors could successfully predict 17O NMR chemical shifts, providing a reliable alternative to more intensive DFT calculations. acs.orgnih.gov This illustrates the potential of QSPR to provide rapid and accurate predictions of chemical properties. acs.orgnih.gov
Advanced Material and Chemical Applications of 1 Methoxy 4,4 Dimethylpentan 2 One Excluding Prohibited Categories
Role as a Synthetic Intermediate in Complex Organic Molecule Assembly
In organic chemistry, a synthetic intermediate is a molecule that is a product of one reaction and a reactant for a subsequent reaction, leading to the formation of a desired final product. Ketones are well-established as versatile intermediates due to the reactivity of the carbonyl group.
Fine chemicals are pure, single substances produced in limited quantities for specialized applications. The synthesis of these often involves multi-step processes where specific building blocks are required. While ketones are fundamentally important precursors in reactions like aldol (B89426) condensations and Grignard reactions to build molecular complexity, a detailed search of scientific literature did not yield specific, documented instances of 1-Methoxy-4,4-dimethylpentan-2-one being used as a precursor in the synthesis of fine chemicals.
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are cornerstones of medicinal chemistry and materials science. The formation of these rings often relies on the use of versatile building blocks that can react to form the cyclic structure. Ketones can serve as such building blocks in reactions like the Hantzsch pyridine (B92270) synthesis or Paal-Knorr pyrrole (B145914) synthesis. However, there is no specific information available in published academic research or chemical databases on the use of this compound as a direct building block for the formation of heterocyclic compounds.
Exploration in Specialty Chemical Formulations
A solvent's utility is determined by its physical properties, such as boiling point, polarity, and ability to dissolve other substances. While related isomers like 4-methoxy-4-methyl-2-pentanone (B89442) are used as industrial solvents, a comprehensive academic evaluation of the specific solvent properties of this compound has not been found in the reviewed literature. Its potential as a solvent would be inferred from its chemical structure, suggesting it would be a polar aprotic solvent.
In the formulation of advanced adhesives and coatings, organic compounds can be used as solvents, plasticizers, or reactive components that become part of the final polymer matrix. Academic research in this field focuses on how the structure of these components influences the final properties of the adhesive or coating, such as adhesion strength, durability, and chemical resistance. Despite the theoretical potential for a ketone like this compound to be included in such formulations, a review of academic literature did not reveal any studies where it has been specifically incorporated and evaluated as a component in advanced adhesives or coatings.
Precursor in Advanced Materials Science
Advanced materials science involves the design and creation of new materials with novel or enhanced properties. Organic molecules can serve as monomers for polymerization, building blocks for metal-organic frameworks (MOFs), or precursors for carbon materials. The unique steric and electronic properties of a molecule can influence the characteristics of the resulting material. A thorough search of scientific databases and materials science literature did not identify any research that documents the use of this compound as a precursor in the synthesis of advanced materials.
Ligand Chemistry for Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) Precursors
Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD) are crucial techniques for depositing thin films in the semiconductor and advanced materials industries. The performance of these processes heavily relies on the properties of the metal-organic precursors, which are composed of a central metal atom coordinated to organic ligands. The choice of ligand is critical as it influences the precursor's volatility, thermal stability, and reactivity.
While direct studies on this compound as a ligand for MOCVD or ALD precursors are not extensively documented in publicly available literature, its structural features suggest potential in this area. The presence of both a ketone and an ether group allows it to act as a bidentate or monodentate ligand, coordinating to a metal center through its oxygen atoms. This chelation can enhance the stability of the resulting metal-organic complex.
The field of coordination chemistry has seen the successful use of related β-dicarbonyl compounds, such as β-keto esters, as versatile ligands for various metal-catalyzed reactions. chemijournal.comacs.orgnih.gov These ligands can form stable complexes with a range of metals. For instance, ethyl 2-oxocyclohexanecarboxylate, a β-keto ester, has been effectively used as a ligand in copper-catalyzed coupling reactions. acs.orgnih.gov This suggests that β-methoxy ketones like this compound could also form stable and volatile precursors suitable for MOCVD and ALD.
The general structure of a ketone allows it to coordinate to a metal center in two primary modes: η¹-O-bonded or η²-C,O-bonded. wikipedia.org In the η¹-O-bonded mode, the oxygen atom of the carbonyl group donates a lone pair of electrons to the metal, acting as a Lewis base. wikipedia.org This is more common with Lewis-acidic metal centers. wikipedia.org The η²-C,O-bonded mode involves the interaction of the metal with both the carbon and oxygen atoms of the carbonyl group and is typically observed with electron-rich metal centers. wikipedia.org The additional ether oxygen in this compound could lead to a chelating effect, further stabilizing the metal complex.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Center Type |
| Monodentate (η¹-O) | Coordination through the carbonyl oxygen. | Lewis-acidic metals |
| Bidentate (O,O') | Chelation involving both the carbonyl and ether oxygens. | Various transition metals |
| Bridging | The oxygen atoms can bridge two metal centers. | Can occur in polynuclear complexes |
Electrolyte Components in Electrochemical Systems (e.g., Li-O2 Batteries)
The development of high-energy-density batteries, such as lithium-oxygen (Li-O2) batteries, is a significant area of research. A critical component of these batteries is the electrolyte, which must exhibit high ionic conductivity, good electrochemical stability, and compatibility with the other cell components. While carbonates are common electrolyte solvents, their stability can be an issue. Ether-based electrolytes are considered promising alternatives due to their superior stability towards the lithium metal anode. researchgate.netnih.gov
Although there is no direct research on the use of this compound in Li-O2 batteries, studies on structurally similar molecules provide valuable insights. For example, 2,4-dimethoxy-2,4-dimethylpentan-3-one, an aprotic solvent with two ether and one ketone functionalities, has been designed and shown to resist nucleophilic attack and hydrogen abstraction by reduced oxygen species in Li-O2 cells. This stability is attributed to the absence of easily abstractable hydrogen atoms on the α-carbons to the ether groups.
Similarly, the stability of acyclic ethers in lithium battery electrolytes has been a subject of investigation. researchgate.netbohrium.compnnl.gov The key to their stability, especially at higher voltages, often lies in the formulation of the electrolyte, such as using high salt concentrations or dual-salt systems. researchgate.net These strategies can lead to the formation of a stable interfacial layer on the electrodes, enhancing the cycle life of the battery. researchgate.net
Given these findings, this compound, which contains both an ether and a ketone group, could potentially serve as a co-solvent or an additive in electrolyte formulations. Its chemical structure would need to be evaluated for its electrochemical stability window and its interaction with the lithium anode and the oxygen cathode. The presence of the methoxy (B1213986) group might influence the solvation of lithium ions and the stability of the electrolyte against reactive oxygen species.
Table 2: Comparison of Properties of Potential Ether-Based Electrolyte Solvents
| Compound | Key Structural Features | Reported or Potential Advantages in Li-ion/Li-O2 Batteries |
| 1,2-dimethoxyethane (DME) | Simple diether | Good Li+ solvation, but limited oxidative stability. researchgate.net |
| 2,4-Dimethoxy-2,4-dimethylpentan-3-one | Sterically hindered ketone with two methoxy groups | Designed for stability against nucleophilic attack and hydrogen abstraction. |
| This compound | Ketone with a single methoxy group | Potential for good Li+ solvation; stability would need to be investigated. |
Academic Investigations into Flavor and Fragrance Chemistry Components
The scent and flavor of a chemical compound are determined by its molecular structure and how it interacts with olfactory and gustatory receptors. The study of structure-odor relationships (SORs) is a key aspect of flavor and fragrance chemistry.
Structure-Odor Relationships for Methoxy-Ketones
While the specific odor profile of this compound is not widely reported, information on a derivative, (R)-N-(1-methoxy-4-methyl pentan-2-yl)-3,4-dimethyl benzamide, describes its aroma as "slightly milky to faint savory" with a "savory umami milky" taste. chemijournal.com This suggests that the core structure of 1-methoxy-4-methylpentan-2-yl contributes to these sensory characteristics.
In general, the odor of aliphatic ketones is influenced by the length of the carbon chain and the position of the carbonyl group. perfumerflavorist.com For example, in a series of tridecan-x-ones, the position of the carbonyl group significantly affects the odor, with positions 2 or 3 leading to fruity and floral notes, while positions 4 or 5 introduce spicy notes. perfumerflavorist.com
Synthesis and Characterization of Novel Aromatic Compounds Derived from this compound
The synthesis of substituted aromatic compounds from acyclic precursors is a well-established strategy in organic chemistry. rsc.orgkhanacademy.orgpressbooks.publibretexts.orgpressbooks.pub This approach can offer advantages over the functionalization of existing aromatic rings, particularly for accessing highly substituted or complex substitution patterns. rsc.org
While no specific literature details the synthesis of aromatic compounds directly from this compound, its structure as a γ-keto ether suggests potential pathways for cyclization and aromatization. For example, intramolecular condensation reactions could be envisioned under acidic or basic conditions. A plausible, though hypothetical, route could involve an acid-catalyzed intramolecular aldol-type condensation followed by dehydration and subsequent aromatization steps, potentially with an external oxidant, to form a substituted benzene (B151609) derivative.
The general principle involves creating a six-membered ring from the acyclic precursor, which then undergoes elimination of water and/or other small molecules to achieve aromaticity. The substituents on the final aromatic ring would be determined by the structure of the starting acyclic ketone and the reaction conditions.
Table 3: Hypothetical Aromatic Scaffolds from this compound
| Reaction Type | Plausible Aromatic Product | Key Transformation |
| Acid-catalyzed cyclization/aromatization | Substituted cresol (B1669610) or related phenol | Intramolecular condensation followed by dehydration and oxidation. |
| Base-catalyzed cyclization/aromatization | Substituted resorcinol (B1680541) derivative | Intramolecular Claisen-type condensation followed by aromatization. |
It is important to note that these are theoretical pathways, and the actual outcome would depend on the specific reagents and reaction conditions employed. Further experimental investigation would be required to validate these synthetic possibilities and to characterize the resulting novel aromatic compounds.
Future Research Directions and Unresolved Challenges
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in organic synthesis is the development of environmentally benign and atom-economical reactions. For α-methoxy ketones like 1-Methoxy-4,4-dimethylpentan-2-one, future research will likely focus on moving away from classical methods that may involve hazardous reagents or produce significant waste.
Key research avenues include:
Enzymatic Cascades: Biocatalysis offers a green alternative for producing chiral ketones. Research into one-pot multistep enzymatic reactions, such as combining alcohol oxidases with lyases, could enable the synthesis of functionalized ketones from simple, bio-derived alcohols. tudelft.nlresearchgate.netrsc.org This approach minimizes waste by avoiding the isolation of reactive intermediates like aldehydes and often proceeds in aqueous solutions under mild conditions. tudelft.nlresearchgate.net
Electrochemical Synthesis: Electrochemistry provides a powerful, reagent-free method for functionalization. organic-chemistry.org An electrochemical approach for the methoxylation of enol acetates has been shown to produce α-methoxy ketones under mild conditions. organic-chemistry.org Future work could adapt these electro-oxidative platforms for the direct, efficient synthesis of sterically hindered ketones, reducing the reliance on traditional chemical oxidants. chemrxiv.org
Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field. Dual catalytic systems, for instance combining iridium and palladium photocatalysis, have been used to create α-oxycarbonyl-β-ketones sustainably by using water as an oxygen source and aerial oxygen as the oxidant. organic-chemistry.org Adapting such methodologies for the direct α-methoxylation of ketone precursors could represent a significant leap in sustainable production.
Exploration of Novel Reactivity Patterns and Transformation Pathways
The reactivity of the α-position of ketones is central to organic synthesis. For this compound, the presence of a bulky neopentyl group and a methoxy (B1213986) substituent creates unique electronic and steric environments that warrant deeper investigation.
Future explorations will likely focus on:
Umpolung (Reversal of Polarity) Strategies: Traditional ketone chemistry involves a nucleophilic enolate. Umpolung strategies reverse this, making the α-carbon electrophilic. chemrxiv.orgspringernature.com Developing catalytic systems that can achieve this for hindered ketones would allow for reactions with a wide array of common nucleophiles (N, O, S, and C-based), providing a versatile pathway to complex α-functionalized molecules. springernature.com
Enantioselective Functionalization: Achieving high enantioselectivity in the α-functionalization of ketones remains a key goal. springernature.com Research into new chiral catalysts, such as metallacyclic iridium catalysts, that can control the stereochemistry of reactions with masked ketone electrophiles is crucial for synthesizing optically active compounds for the pharmaceutical industry. springernature.com
Reactions at the Carbonyl Group: While the α-position is typically the focus, reactions involving the carbonyl group itself are also of interest. For instance, computational studies on the thionation of ketones using Lawesson's reagent have detailed the mechanism and influence of steric and electronic effects. acs.orgunict.it Investigating how the bulky neopentyl group in this compound affects the kinetics and thermodynamics of such transformations could provide valuable mechanistic insights. acs.org
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch processing to continuous flow manufacturing is a major trend in the chemical industry, offering enhanced safety, consistency, and scalability.
Unresolved challenges and future directions include:
Adapting Electrochemical Methods to Flow: Electrochemical transformations are particularly well-suited for flow reactors, which offer precise control over reaction parameters and efficient mass transport. chemrxiv.org Implementing the electro-oxidative α-functionalization of ketones in a commercially available flow reactor has already been demonstrated, proving its scalability. chemrxiv.org Future work should focus on optimizing these systems for specific, sterically demanding substrates like this compound.
Automated Reaction Optimization: Automated platforms can rapidly screen reaction conditions (catalysts, solvents, temperature) to identify optimal pathways for synthesis. Integrating these platforms with flow reactors could accelerate the discovery of efficient synthetic routes for functionalized ketones, enabling high-throughput experimentation and data collection.
Deeper Computational Insights into Complex Reaction Dynamics
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting chemical reactivity. orientjchem.orgresearchgate.net For a molecule like this compound, with its conformational flexibility and functional group interplay, computational studies can provide insights that are difficult to obtain experimentally.
Future research should target:
Keto-Enol Tautomerism: DFT methods can be used to study the keto-enol tautomerization equilibrium, including the stability of different forms and the energy barriers of the transition states in various solvents. orientjchem.org Understanding how the bulky 4,4-dimethylpentyl group influences this equilibrium compared to simpler ketones is a key unresolved question.
Reaction Mechanism and Kinetics: Computational studies can elucidate complex reaction mechanisms step-by-step. For instance, the mechanism of thionation reactions has been detailed, showing a two-step cycloaddition-cycloreversion process and revealing that amides are more reactive than ketones. acs.orgunict.it Similar in-depth studies on the reactions of this compound would clarify the role of steric hindrance and electronic effects on reaction barriers and product stability. acs.org
Predicting Redox Potentials: The oxidation potential of ketones can be investigated using computational methods like the Born-Haber cycle combined with molecular dynamics simulations. researchgate.net Such studies can predict how molecular structure and solvation affect electrochemical properties, which is vital for designing the electrosynthetic routes discussed previously. researchgate.net
Table 1: Comparative Computational Data for Ketone Reactions This table presents generalized findings from computational studies on various ketones to illustrate the types of data that could be generated for this compound.
| Computational Study | Subject Molecule(s) | Key Finding | Potential Relevance for Research |
| Keto-Enol Tautomerism orientjchem.org | 3-phenyl-2,4-pentanedione | The keto form is more stable than the enol form in the gas phase and various solvents. The energy barrier for the transition state is ~31 kcal/mol. | Predicting the dominant tautomer and reactivity of this compound. |
| Oxidation Potential researchgate.net | 3-pentanone | The calculated average oxidation potential was 1.396 ± 0.225 V, showing significant fluctuation during simulation. | Guiding the development of electrochemical synthesis methods. |
| Thionation Reaction acs.org | Acetone (B3395972), Acetamide, etc. | The energy barrier for the rate-limiting step for acetone is 27.9 kcal/mol. Amides are more reactive than ketones. | Understanding the reactivity of the carbonyl group in hindered ketones. |
Discovery of Novel Applications in Emerging Chemical Technologies
While broadly classified as a solvent, the true potential of structurally unique ketones lies in their use as specialized building blocks. Ketones are crucial precursors in the fragrance, flavor, textile, and pesticide industries. researchgate.net
Future research could unlock new applications by:
Pharmaceutical and Agrochemical Synthesis: α-Functionalized ketones are common substructures in biologically active molecules and natural products. springernature.comresearchgate.net The unique steric and electronic properties of this compound could be exploited to create novel scaffolds for drug discovery and the development of new agrochemicals.
Advanced Materials and Polymers: Ketones such as cyclohexanone (B45756) are important precursors for polymers. reagent.co.uk Investigating the potential of highly substituted ketones to act as monomers or additives could lead to the development of new materials with unique thermal or mechanical properties.
Specialty Solvents: The market for specialty solvents is growing, driven by demand in the pharmaceutical and chemical industries for high-purity solvents with specific properties. datainsightsmarket.com While its isomer, 4-Methoxy-4-methyl-2-pentanone (B89442), is used as a solvent, the properties of this compound remain to be fully characterized and could fill a niche application. datainsightsmarket.comnoaa.govnih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Methoxy-4,4-dimethylpentan-2-one in laboratory settings?
- Methodology : The compound can be synthesized via oxidation of 1-methoxy-4,4-dimethylpentan-2-ol using oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). Alternatively, a Grignard reaction involving methoxy-substituted alkyl halides and ketone precursors may be employed. Reaction optimization should focus on temperature control (20–40°C) and inert atmospheres to prevent side reactions. Post-synthesis purification via fractional distillation or column chromatography is critical to isolate the ketone .
Q. How can researchers ensure accurate characterization of this compound using spectroscopic methods?
- Methodology :
- NMR : The methoxy group (OCH₃) will show a singlet at ~3.3 ppm (¹H NMR) and ~50–55 ppm (¹³C NMR). The ketone carbonyl (C=O) appears at ~210–220 ppm in ¹³C NMR.
- IR : A strong absorption band at ~1700–1750 cm⁻¹ confirms the ketone group.
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 144 (C₈H₁₆O₂) and fragmentation patterns (e.g., loss of CH₃O• or (CH₃)₂CH•) aid in structural confirmation .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to mitigate inhalation risks. Store in airtight containers away from ignition sources (flash point ~40–50°C). Waste disposal must follow institutional guidelines for ketonic compounds, including neutralization and incineration .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data when identifying byproducts in the synthesis of this compound?
- Methodology :
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguous m/z values to distinguish between isomers (e.g., 4,4-dimethyl vs. 3,3-dimethyl isomers).
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to confirm substituent positions.
- Database Cross-Referencing : Compare fragmentation patterns with NIST or Reaxys databases to identify co-eluting impurities .
Q. What computational approaches are suitable for modeling the reactivity of this compound in different solvent environments?
- Methodology :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., polarity effects in water vs. hexane) to study solvation dynamics.
- QSPR Models : Corrate physicochemical descriptors (logP, dipole moment) with experimental reactivity data .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC or GC-MS.
- Photostability Studies : Use UV-Vis lamps (λ = 254–365 nm) to simulate light exposure. Track ketone decomposition products (e.g., carboxylic acids) .
Q. What strategies mitigate steric hindrance effects during functionalization of this compound?
- Methodology :
- Catalyst Design : Employ bulky ligands (e.g., tert-butylphosphine) in transition-metal-catalyzed reactions to enhance regioselectivity.
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for sterically challenged substitutions.
- Kinetic vs. Thermodynamic Control : Optimize reaction temperatures to favor less hindered intermediates .
Methodological Notes
- Data Contradiction Analysis : When spectral or reactivity data conflict, cross-validate results using orthogonal techniques (e.g., X-ray crystallography if crystals are obtainable) .
- Experimental Design : Include control experiments (e.g., blank runs without catalysts) to isolate the compound’s inherent reactivity from procedural artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
